molecular formula C13H13N3O B1478440 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 283604-58-0

5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B1478440
CAS No.: 283604-58-0
M. Wt: 227.26 g/mol
InChI Key: WKTCZKKTHYFEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS 283604-58-0) is a chemical compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . This pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative is a scaffold of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of kinase inhibitors. The pyrrolo[1,2-a]quinoxalin-4(5H)-one core structure has been identified as a novel and potent scaffold for non-covalent Bruton's Tyrosine Kinase (BTK) inhibitors . BTK is a well-validated therapeutic target for B-cell-driven malignancies, and non-covalent inhibitors represent a promising strategy to overcome the drug resistance and off-target toxicity associated with covalent inhibitors . Research compounds based on this scaffold have demonstrated excellent BTK inhibitory activity and high selectivity across a broad panel of kinases . Beyond oncology, the pyrrolo[1,2-a]quinoxaline core is also being explored for its antitubercular properties. Recent studies indicate that derivatives of this structure can target the Mycobacterium tuberculosis P-type ATPase plasma membrane transporter, CtpF, representing a potential new avenue for anti-tuberculosis drug development . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-7-9-16-11-5-2-1-4-10(11)15-8-3-6-12(15)13(16)17/h1-6,8H,7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTCZKKTHYFEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=CC=C3C(=O)N2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one is C13H13N3OC_{13}H_{13}N_{3}O with a molecular weight of approximately 227.27 g/mol. The compound features a pyrroloquinoxaline core, which is known for its bioactive properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]quinoxalin-4(5H)-one exhibit significant anticancer activity . For instance:

  • Mechanism of Action : These compounds have been shown to target the G protein-coupled estrogen receptor 1 (GPER), which is implicated in breast cancer proliferation. In vitro assays indicated that certain derivatives can inhibit cell growth effectively in GPER-expressing breast cancer cells .
  • Cytotoxicity : In vitro cytotoxicity assays revealed that these compounds possess a promising profile against various cancer cell lines, with IC50 values indicating effective antiproliferative activity .

Antimicrobial Activity

Research has also explored the antimicrobial potential of pyrrolo[1,2-a]quinoxaline derivatives:

  • Antifungal Activity : A series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were evaluated for their ability to inhibit drug efflux transporters in Candida albicans. Many compounds showed dual inhibition of both CaCdr1p and CaMdr1p transporters, suggesting their potential as antifungal agents .
  • Antimalarial Activity : Studies on related pyrrolo[1,2-a]quinoxaline derivatives indicated good antimalarial activity against Plasmodium falciparum, with IC50 values in the micromolar range. These findings highlight the broad-spectrum antiprotozoal effects of these compounds .

Selective BTK Inhibition

5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one has been identified as a selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a target for treating B cell malignancies. The compound exhibited potent BTK inhibition with low cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one is influenced by its structural modifications. Research indicates that:

  • Substituents on the pyridine ring : Variations in substituents can significantly affect the potency and selectivity of the compounds. For example, the introduction of specific functional groups has been shown to enhance Sirt6 activation and improve anticancer efficacy .

Case Studies

StudyBiological ActivityFindings
AnticancerEffective against GPER-expressing breast cancer cells with promising IC50 values.
AntimalarialDemonstrated significant activity against Plasmodium falciparum strains.
BTK InhibitionSelective non-covalent BTK inhibitors with low cytotoxicity were developed.
AntifungalInhibited drug efflux pumps in Candida albicans, enhancing antifungal efficacy.

Scientific Research Applications

Biological Activities

1. Inhibition of Bruton's Tyrosine Kinase (BTK)
One of the most significant applications of 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one is its role as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is crucial in B-cell receptor signaling, and its inhibition has implications for treating various cancers and autoimmune diseases. Studies have shown that derivatives of this compound exhibit selective inhibition capabilities against BTK, leading to reduced cell proliferation and increased apoptosis in malignant cells .

2. Antiviral Activity
Research indicates that this compound may also serve as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. Its derivatives have been synthesized and evaluated for their efficacy against HIV-1, showing promising results in inhibiting viral replication .

3. Neuroprotective Effects
In addition to its anticancer and antiviral properties, preliminary studies suggest potential neuroprotective effects. The interaction of the compound with specific kinases involved in neurodegenerative processes could lead to new therapeutic strategies for conditions like Alzheimer's disease .

Case Studies

Study Focus Findings
Study on BTK InhibitionEvaluated the compound's ability to inhibit BTKDemonstrated significant reduction in B-cell proliferation in vitro .
HIV-1 Reverse Transcriptase InhibitorsAssessed antiviral propertiesFound effective inhibition of viral replication in cell cultures .
Neuroprotective MechanismsInvestigated effects on neurodegenerative modelsShowed potential protective effects against neuronal damage .

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one can be achieved through various methodologies. Here are some notable synthetic routes:

Visible Light-Mediated Synthesis

  • A recent study reported a visible light-mediated synthesis involving aryl cyclopropanes and quinoxalinones, utilizing hydrochloric and nitric acids. This method is notable for its operational simplicity and environmental friendliness, yielding good quantities of the target compound with antineoplastic activity. The process demonstrated scalability for gram-scale synthesis while maintaining cytotoxicity efficacy in vitro .

Iodine-Catalyzed Cascade Coupling

  • Another efficient route involves an iodine-catalyzed one-pot synthesis. This method employs sp² and sp³ C–H cross-dehydrogenative coupling to generate pyrrolo[1,2-a]quinoxaline derivatives, including 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one. The use of iodine as a catalyst and DMSO as an oxidant allows for high yields across a broad substrate scope without the need for heavy metals .

Chemical Reactions and Mechanisms

The chemical reactivity of 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one can be explored through various reaction mechanisms:

Nucleophilic Substitution Reactions

  • The amino group in this compound can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides. This property is crucial for further functionalization of the compound.

Cyclization Reactions

  • The structure of 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one allows it to undergo cyclization reactions under acidic or basic conditions. For example, heating the compound with suitable reagents can lead to the formation of more complex heterocycles.

Oxidation Reactions

  • The presence of the pyrrole moiety makes this compound susceptible to oxidation reactions. Under oxidative conditions (e.g., using peroxides or transition metal catalysts), it can yield various oxidized derivatives that may exhibit different biological activities.

Research Findings on Biological Activity

Research has indicated that derivatives of pyrrolo[1,2-a]quinoxaline, including 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one, exhibit promising biological activities:

  • Antineoplastic Activity : Studies have shown that certain substitutions on the pyrrolo[1,2-a]quinoxaline scaffold enhance its antiplasmodial activity while maintaining low cytotoxicity towards healthy cells. This selectivity is critical for developing effective cancer therapies .

  • Structure-Activity Relationship : Research has established that specific substituents at positions 4 and 7 significantly influence the solubility and cytotoxicity profiles of these compounds. For instance, substitution at position 4 with a trifluoromethyl group has been linked to increased antiplasmodial activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound (C5 Substituent) Key Features Biological Activity/Application
5-(2-Aminoethyl) Primary amine for H-bonding; moderate polarity Potential FAAH/BTK inhibition (inferred)
5-[3-(4-(4-Chlorophenyl)piperidin-1-yl)propyl] (BD629808) Bulky lipophilic group; tertiary amine BTK inhibitor (IC50 = 7.41–11.4 nM)
5-(6-Bromohexyl) (CAS 159549-73-2) Bromine atom for further functionalization; hydrophobic Antineoplastic activity (inferred)
5-[2-(4-Morpholinyl)ethyl] (CAS 37046-10-9) Morpholine enhances solubility and CNS penetration Neurotherapeutic potential
5-(3-Chloropropyl) Simple alkyl chain; electrophilic chlorine Intermediate for further synthesis

Physicochemical Properties

Property 5-(2-Aminoethyl) BD629808 5-(6-Bromohexyl) 5-Morpholinylethyl
Molecular Weight ~260 g/mol 420 g/mol 347 g/mol ~348 g/mol
LogP (Predicted) ~1.5 ~4.2 ~3.8 ~2.0
Solubility High (polar) Low (lipophilic) Moderate Moderate-high
PSA ~60 Ų ~45 Ų ~25 Ų ~50 Ų

The aminoethyl substituent increases polar surface area (PSA) and solubility compared to lipophilic groups like BD629808, making it favorable for oral bioavailability .

Stability and Reactivity

  • Aminoethyl Group: The primary amine may undergo oxidation or form salts, requiring protective strategies during synthesis. It also promotes cyclization in intermediates, as seen in , where amine stability dictates reaction pathways .
  • Chlorophenylpiperidinyl (BD629808) : Enhances metabolic stability due to steric shielding of the amine, reducing first-pass effects .

Preparation Methods

General Synthetic Strategies for Pyrrolo[1,2-a]quinoxalin-4-ones

The pyrrolo[1,2-a]quinoxalin-4-one framework can be constructed via various synthetic routes, often involving multicomponent reactions, cycloadditions, and ring transformations. Key methods include:

  • One-pot three-component reactions involving benzimidazoles, alkyl bromoacetates, and electron-deficient alkynes in the presence of epoxides (e.g., 1,2-epoxybutane), which yield pyrrolo[1,2-a]quinoxalin-4-ones efficiently under reflux conditions.

  • 1,3-Dipolar cycloaddition reactions of benzimidazolium ylides with activated alkynes, leading to fused heterocycles via cycloadduct intermediates that undergo ring-opening and rearrangement to form the quinoxalinone core.

  • Condensation-oxidation reactions starting from phenacyl halides and ortho-phenylenediamines, which can form quinoxaline derivatives that serve as precursors for further functionalization.

Specific Synthetic Route Relevant to 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

A notable synthetic approach involves the following steps:

Starting Materials and Reaction Conditions

  • Starting compounds: Benzimidazoles unsubstituted at the imidazole ring, alkyl bromoacetates (e.g., ethyl bromoacetate), and non-symmetrical electron-deficient alkynes.

  • Solvent and additive: 1,2-Epoxybutane is used both as solvent and acid scavenger.

  • Reaction conditions: The components are mixed in a molar ratio of 1:2:1 (benzimidazole:alkyl bromoacetate:alkyne), stirred at room temperature, then heated at reflux (~62 °C) for 24–30 hours.

Reaction Mechanism Overview

  • Step 1: Quaternization of benzimidazole nitrogen with alkyl bromoacetate forms benzimidazolium bromide intermediates.

  • Step 2: Nucleophilic ring-opening of 1,2-epoxybutane by bromide generates benzimidazolium N-ylides.

  • Step 3: The N-ylides undergo 1,3-dipolar cycloaddition with the activated alkyne, forming dihydropyrrolo[1,2-a]benzimidazole cycloadducts.

  • Step 4: These cycloadducts then experience ring-opening of the imidazole ring, followed by ring closure involving the carbethoxy group, yielding pyrrolo[1,2-a]quinoxalin-4-one derivatives.

Product Isolation and Yields

  • The pyrrolo[1,2-a]quinoxalin-4-one derivatives are typically isolated by crystallization.

  • Yields vary depending on substituents and alkynes but generally range from 38% to 57% for isolated compounds.

  • Minor by-products such as pyrrolo[1,2-a]benzimidazole derivatives may form but are usually present in low yields (up to 21%) and can be separated by chromatography.

Data Tables Summarizing Key Experimental Findings

Table 1: Yields and Melting Points of Pyrrolo[1,2-a]quinoxalin-4-ones and Pyrrolo[1,2-a]benzimidazoles

Entry Product Melting Point (°C) Yield (%) By-product Melting Point (°C) Yield (%)
1 4a 225–227 39
2 4b 178–180 42 5b 130–132 13
3 4c 220–222 57
4 4d 274–275 43
5 4e 215–217 38 5e 191–193 21
6 4f 283–285 48
7 4g 191–193 39
8 4h 259–261 42 5h 177–178 16
9 4i 275–276 19

Note: Yields refer to isolated and purified compounds.

Table 2: Influence of Reaction Conditions on Product Distribution

Entry Reaction Conditions Ratio of Pyrroloquinoxalinone to Pyrrolo-benzimidazole (4b:5b) Ratio (4h:5h)
1 1,2-Epoxybutane, 24 h reflux (~62 °C) 7.6 6.2
2 Triethylamine and TPCD in DMF, 4 h at 90 °C 7.7 2.7
3 Triethylamine in acetonitrile, 4 h reflux (~80 °C) 46 54
4 K2CO3 in DMF, 48 h at room temperature 27
5 K2CO3 + Triethylamine in DMF, 24 h at 70 °C 91

Note: Higher ratios indicate favored formation of pyrrolo[1,2-a]quinoxalin-4-one derivatives. TPCD = tetraphenylcyclopentadienone (oxidant).

Additional Synthetic Insights

  • Effect of Bases and Oxidants: The presence of organic or inorganic bases (e.g., triethylamine, potassium carbonate) favors the formation of pyrrolo[1,2-a]quinoxalin-4-ones, while neutral or oxidizing conditions increase the formation of pyrrolo[1,2-a]benzimidazole by-products.

  • Substrate Scope: The method tolerates various substituents on the benzimidazole ring and different alkyl bromoacetates and activated alkynes, allowing structural diversity in the final products.

  • Reaction Time and Temperature: Prolonged heating (up to 30 hours) at reflux in 1,2-epoxybutane is critical for achieving good yields and complete conversion.

  • Mechanistic Proposal: The key step is the ring-opening of the imidazole moiety in the cycloadduct intermediate, which rearranges to the quinoxalinone structure, a process facilitated by the reaction conditions and reagent choice.

Alternative Preparation Routes

  • Condensation of Phenacyl Halides with Ortho-Phenylenediamine: This classical approach involves condensation-oxidation reactions to form quinoxaline cores, which can be further elaborated to pyrroloquinoxalinones.

  • Catalytic Oxidative Cyclization: Using iron catalysts and tert-butyl hydroperoxide in tetrahydrofuran (THF), with triflic acid as additive, can enhance yields of pyrrolo[1,2-a]quinoxaline derivatives by cleavage of cyclic ethers and formation of C–C and C–N bonds.

  • Reactions of 2-(1H-pyrrol-1-yl)anilines: These can be treated with aldehydes like imidazo[1,2-a]pyridine-3-carbaldehyde or isatin in the presence of amidosulfonic acid to afford related pyrroloquinoxaline derivatives.

Q & A

Q. What are the optimal copper-catalyzed conditions for synthesizing pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives?

  • Methodological Answer : Copper-catalyzed intramolecular N-arylation is a key method. Optimal conditions involve CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3_3PO4_4 (2 equiv) in toluene at 110°C for 24 hours, achieving yields up to 92% . Solvent selection (toluene > DMF > DMSO) and base (K3_3PO4_4 > Cs2_2CO3_3) critically influence reaction efficiency. These parameters minimize side reactions like hydrolysis of intermediates .

Q. How can glucose-mediated nitro-reductive cyclization be applied to synthesize pyrrolo[1,2-a]quinoxalin-4(5H)-ones?

  • Methodological Answer : A novel one-pot method uses glucose as a green reductant for nitro groups. React alkyl (NH)-pyrrole-2-carboxylates with 2-fluoronitroarenes in DMSO at 120°C for 12 hours. The nitro group undergoes reductive cyclization, forming the quinoxaline core. This method avoids transition-metal catalysts and achieves moderate-to-high yields (45–78%) .

Q. What spectroscopic techniques are critical for characterizing pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm regioselectivity and substituent orientation. Key signals include the quinoxaline carbonyl (δ 165–170 ppm in 13^13C NMR) and pyrrole NH (δ 10–12 ppm in 1^1H NMR). Mass spectrometry (HRMS) verifies molecular weight, while X-ray diffraction resolves ambiguous stereochemistry, as demonstrated for intermediates in cycloaddition pathways .

Advanced Research Questions

Q. How does the reaction mechanism of benzimidazolium ylides with alkynes lead to pyrrolo[1,2-a]quinoxalin-4(5H)-ones?

  • Methodological Answer : The mechanism involves imidazole ring opening after cycloaddition, followed by nucleophilic attack of the amine group on a carbonyl. Key intermediates were isolated and characterized via XRD, showing twisted conformations (e.g., 76° dihedral angles in 2-(1H-pyrrol-1-yl)anilines). Selectivity toward quinoxalinones is achieved by refluxing intermediates in polar aprotic solvents (e.g., DMF), promoting cyclization via alkoxy group elimination .

Q. How can contradictory data from palladium- vs. copper-catalyzed syntheses be reconciled?

  • Methodological Answer : Palladium catalysts (e.g., Pd(OAc)2_2) favor Buchwald-Hartwig amination but require stringent anhydrous conditions and expensive ligands. Copper-based methods are cost-effective but may require higher temperatures. Discrepancies in yield often arise from substrate sensitivity: electron-deficient aryl halides perform better with Pd, while bulky substrates favor Cu. Cross-validation using control experiments (e.g., radical traps) can identify mechanistic differences .

Q. What strategies tune selectivity between pyrrolo[1,2-a]quinoxalin-4(5H)-ones and 2-(1H-pyrrol-1-yl)anilines?

  • Methodological Answer : Adjust reaction time and temperature. Short reactions (2–4 hours) at 25°C stabilize aniline intermediates (e.g., 4a,b), while extended reflux (12+ hours) in DMF drives cyclization to quinoxalinones. Substituent effects matter: electron-withdrawing groups (e.g., esters) on the ylide accelerate ring closure, whereas electron-donating groups (e.g., amides) stabilize intermediates .

Q. How is the biological activity of 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one evaluated in cancer models?

  • Methodological Answer : Assess CX3CR1 antagonism via ERK phosphorylation assays. Treat breast cancer cells (e.g., MDA-MB-231) with fractalkine (10 nM) and the compound (1–10 µM). Measure phospho-ERK levels by Western blot. In vivo, use xenograft models to monitor bone metastasis suppression. Dose at 10 mg/kg (oral) and quantify circulating tumor cells (CTCs) via flow cytometry .

Q. What computational methods predict the binding affinity of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives to therapeutic targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using CX3CR1 or BET protein crystal structures (PDB: 4RWL, 3MIA). Optimize ligand geometries with DFT (B3LYP/6-31G*). Validate with MD simulations (AMBER) to assess binding stability. Correlate ΔG values with in vitro IC50_{50} data to refine predictive models .

Data Analysis & Optimization Questions

Q. How are conflicting NMR and XRD data resolved for intermediates in quinoxalinone synthesis?

  • Methodological Answer : For ambiguous NOESY correlations (e.g., axial vs. equatorial substituents), compare calculated (Mercury CSD) and experimental XRD structures. Use 1^1H-15^15N HMBC to verify NH participation in hydrogen bonding. For dynamic systems (e.g., rotamers), variable-temperature NMR (VT-NMR) at −40°C to 80°C can freeze conformational exchange .

Q. What statistical approaches optimize reaction conditions for high-throughput synthesis?

  • Methodological Answer :
    Apply Design of Experiments (DoE) with factors like catalyst loading, temperature, and solvent polarity. Use response surface methodology (RSM) to model yield vs. variables. For example, a Central Composite Design with 3 levels identifies optimal CuI (8–12 mol%) and K3_3PO4_4 (1.5–2.5 equiv) ranges, reducing experimental runs by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.